

Application Notes and Protocols for 1-Stearoyl-rac-glycerol-d35

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Compound of Interest

Compound Name: 1-Stearoyl-rac-glycerol-d35

Cat. No.: B1339738

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-rac-glycerol-d35 is the deuterium-labeled form of 1-Stearoyl-rac-glycerol, a monoacylglycerol. Its primary application in research is as an internal standard for accurate and precise quantification of monoacylglycerols and other lipids in complex biological samples using mass spectrometry (MS) techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).^{[1][2]} The incorporation of 35 deuterium atoms provides a significant mass shift, allowing for clear differentiation from the endogenous, non-labeled analyte while maintaining nearly identical chemical and physical properties. This ensures that the internal standard behaves similarly to the analyte of interest during sample extraction, chromatographic separation, and ionization, thereby correcting for variations in the analytical process.^[3]

Beyond its role as an internal standard, **1-Stearoyl-rac-glycerol-d35** can also serve as a tracer to investigate the metabolic fate of 1-stearoyl-rac-glycerol and its involvement in various biological pathways.^{[1][2]} Monoacylglycerols are key intermediates in triglyceride metabolism and are implicated in cellular signaling, particularly within the endocannabinoid system.^{[1][4][5]}
^[6]

Product Information

Property	Value
Synonyms	1-Monostearin-d35, 2,3-dihydroxypropyl stearate-d35
Chemical Formula	C ₂₁ H ₇ D ₃₅ O ₄
Molecular Weight	393.9 g/mol (approx.)
Appearance	Solid
Storage	Store at -20°C for short-term (up to 1 month) and -80°C for long-term (up to 6 months).[1][2]
Solubility	Soluble in chloroform and DMSO.[7]

Key Applications

- **Internal Standard in Quantitative Lipidomics:** The primary application is to serve as an internal standard for the accurate quantification of 1-stearoyl-rac-glycerol and other monoacylglycerols in biological matrices such as plasma, serum, and tissue homogenates. [1][2]
- **Metabolic Tracer Studies:** Can be used to trace the metabolic pathways of 1-stearoyl-rac-glycerol, including its incorporation into more complex lipids or its breakdown into fatty acids and glycerol.[1]
- **Method Development and Validation:** Useful for the development and validation of analytical methods for lipid analysis.

Experimental Protocols

Protocol 1: Quantification of 1-Stearoyl-rac-glycerol in Plasma using LC-MS/MS with 1-Stearoyl-rac-glycerol-d35 as an Internal Standard

This protocol outlines a general procedure for the quantification of 1-stearoyl-rac-glycerol in a plasma sample. Optimization of specific parameters may be required for different instruments and matrices.

1. Materials and Reagents:

- **1-Stearoyl-rac-glycerol-d35**
- 1-Stearoyl-rac-glycerol (for calibration curve)
- LC-MS grade methanol, chloroform, and water
- Formic acid
- Plasma samples
- Microcentrifuge tubes
- Nitrogen evaporator
- LC-MS/MS system with a C18 column

2. Sample Preparation (Lipid Extraction):

This protocol utilizes a modified Folch extraction method.

- Thaw plasma samples on ice.
- In a clean microcentrifuge tube, add 50 μ L of plasma.
- Add 10 μ L of a known concentration of **1-Stearoyl-rac-glycerol-d35** in methanol (e.g., 1 μ g/mL) to each plasma sample, vortex to mix. This is the internal standard spiking step.
- Add 200 μ L of chloroform:methanol (2:1, v/v).
- Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- Incubate on ice for 10 minutes.
- Add 50 μ L of water to induce phase separation.
- Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

- Carefully collect the lower organic layer (containing lipids) using a glass syringe and transfer to a new tube.
- Dry the lipid extract under a gentle stream of nitrogen.
- Reconstitute the dried lipid extract in 100 μ L of the initial mobile phase (e.g., 90% Mobile Phase A) for LC-MS/MS analysis.

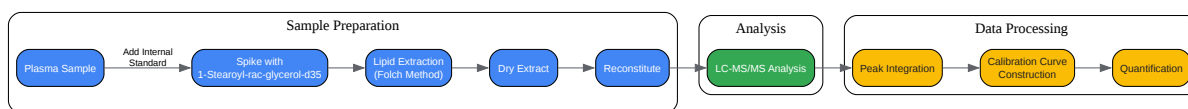
3. LC-MS/MS Analysis:

Parameter	Recommended Setting
LC Column	C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic acid in Water:Acetonitrile (95:5, v/v)
Mobile Phase B	0.1% Formic acid in Isopropanol:Acetonitrile (90:10, v/v)
Flow Rate	0.3 mL/min
Injection Volume	5 μ L
Column Temperature	50°C
Gradient	Start at 10% B, increase to 90% B over 10 min, hold for 2 min, return to 10% B and equilibrate for 3 min.
Ionization Mode	Positive Electrospray Ionization (ESI+)
MS/MS Transitions	Monitor the specific precursor-to-product ion transitions for both 1-stearoyl-rac-glycerol and 1-stearoyl-rac-glycerol-d35. These will need to be determined empirically on your instrument.

4. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of the 1-stearoyl-rac-glycerol standard to the **1-Stearoyl-rac-glycerol-d35** internal standard against the known concentrations of the standards.
- Calculate the concentration of 1-stearoyl-rac-glycerol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram



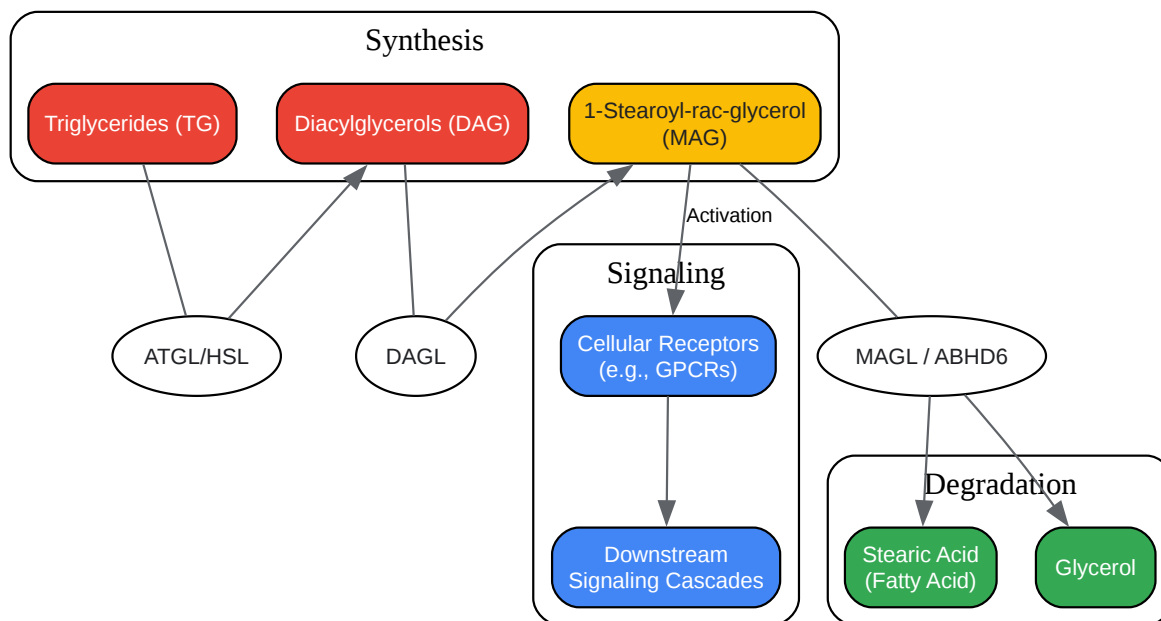
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Caption: Workflow for quantitative analysis using an internal standard.

Signaling Pathways Involving Monoacylglycerols

Monoacylglycerols (MAGs) are not only metabolic intermediates but also crucial signaling molecules. 1-Stearoyl-rac-glycerol is a type of MAG that can be generated through the hydrolysis of triglycerides and diacylglycerols.[4] The levels of MAGs are tightly regulated by enzymes such as monoacylglycerol lipase (MAGL) and α/β -hydrolase domain 6 (ABHD6).[4] Dysregulation of MAG metabolism has been implicated in various diseases.[5]

Monoacylglycerol Metabolism and Signaling



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Caption: Simplified monoacylglycerol metabolic and signaling pathway.

Data Presentation

The following table provides an example of how to structure quantitative data obtained from an experiment using **1-Stearoyl-rac-glycerol-d35** as an internal standard.

Table 1: Quantification of 1-Stearoyl-rac-glycerol in Human Plasma Samples

Sample ID	Peak Area (1-Stearoyl-rac-glycerol)	Peak Area (1-Stearoyl-rac-glycerol-d35)	Peak Area Ratio (Analyte/IS)	Concentration (ng/mL)
Blank	0	150,000	0.000	0
Standard 1	1,500	152,000	0.010	1
Standard 2	7,600	151,000	0.050	5
Standard 3	15,200	149,000	0.102	10
Standard 4	75,500	150,500	0.502	50
Standard 5	151,000	151,000	1.000	100
Control Sample 1	22,800	150,800	0.151	15.2
Control Sample 2	23,100	149,500	0.155	15.6
Test Sample 1	35,600	151,200	0.235	23.8
Test Sample 2	41,200	150,100	0.274	27.8

Note: The values in this table are for illustrative purposes only. Actual values will depend on the specific experimental conditions.

Conclusion

1-Stearoyl-rac-glycerol-d35 is an indispensable tool for researchers in lipidomics and related fields. Its use as an internal standard significantly improves the accuracy and reliability of quantitative measurements of monoacylglycerols. Furthermore, its application as a metabolic tracer can provide valuable insights into the complex roles of these lipids in health and disease. The protocols and information provided herein serve as a comprehensive guide for the effective utilization of this deuterated lipid standard in a research setting.

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